molecular formula C10H7NO5 B15203664 Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate

Cat. No.: B15203664
M. Wt: 221.17 g/mol
InChI Key: NHZXTKWCFWVPJM-UHFFFAOYSA-N
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Description

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with diethyl carbonate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines, which can be further utilized in various applications .

Scientific Research Applications

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-7-carboxylate is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 2,4-dioxo-1H-3,1-benzoxazine-7-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-8(12)5-2-3-6-7(4-5)11-10(14)16-9(6)13/h2-4H,1H3,(H,11,14)

InChI Key

NHZXTKWCFWVPJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)OC(=O)N2

Origin of Product

United States

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